molecular formula C10H15NO3 B2680478 tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate CAS No. 2007472-03-7

tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate

Cat. No.: B2680478
CAS No.: 2007472-03-7
M. Wt: 197.234
InChI Key: HANRKFJJWBZROT-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate is a high-quality synthetic building block designed for research and development applications. This multifunctional compound features a tert-butyloxycarbonyl (Boc) protecting group for the amine function, a common strategy in multi-step synthetic routes, particularly in the synthesis of complex molecules like pharmaceuticals and agrochemicals . The molecular structure also incorporates a methyl group on the nitrogen atom and a reactive 2-oxobut-3-yn-1-yl chain, which contains both a ketone and a terminal alkyne. The terminal alkyne group makes this reagent highly valuable for metal-catalyzed coupling reactions, most notably the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," which is widely used to rapidly assemble novel molecular architectures and bioconjugates . Simultaneously, the ketone functionality provides a handle for nucleophilic addition or reduction reactions, allowing for further structural diversification. This combination of a protected amine, a ketone, and an alkyne within a single molecule offers researchers significant flexibility in designing synthetic pathways. The compound is provided for research applications only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this material with appropriate precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-methyl-N-(2-oxobut-3-ynyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-6-8(12)7-11(5)9(13)14-10(2,3)4/h1H,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANRKFJJWBZROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies[3][3].

Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also be employed in the design of enzyme inhibitors and other bioactive molecules[3][3].

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the design of molecules with specific biological activities[3][3].

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings[3][3].

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The alkyne moiety may also participate in click chemistry reactions, allowing for the conjugation of the compound to various biomolecules[4][4].

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Weights
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) CAS Number Reference
tert-Butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate Boc, methyl, 2-oxo, alkyne 197.24 Not explicitly listed
tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate Boc, methyl, cyclic piperidine Higher (exact value not provided) 860169-74-0
tert-Butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate Boc, propargyl-linked pyrazole Exact value not provided 169750-42-9
tert-Butyl (S)-(1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl)carbamate Boc, hydroxy, imidazole Exact value not provided Not explicitly listed
tert-Butyl N-[(2S,3R)-4-...-isoquinolin-2-yl]carbamate Boc, complex bicyclic isoquinoline 465.54 72156-66-2
Key Observations :

Functional Group Diversity: The target compound’s alkyne and ketone groups distinguish it from carbamates with cyclic amines (e.g., piperidine in ) or aromatic heterocycles (e.g., pyrazole in ). The alkyne enables click chemistry or cycloaddition reactions, while the ketone allows nucleophilic additions . Compounds like tert-butyl (S)-(1-hydroxy-3-(1H-imidazol-4-yl)propan-2-yl)carbamate () feature hydrogen-bonding donors (hydroxy) and acceptors (imidazole), enhancing crystal packing or supramolecular interactions .

Reactivity and Stability :

  • The Boc group in the target compound is stable under basic conditions but cleaved by acids (e.g., HCl or TFA) . In contrast, tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate () contains a sulfonyl chloride group, making it reactive toward nucleophiles like amines or alcohols.
  • Deprotection studies () reveal that NaBH₄ in EtOH selectively reduces esters but leaves certain Boc-protected amines (e.g., pyrrole or indole derivatives) intact. This suggests the target compound’s alkyne and ketone may influence its stability under reductive conditions.

Key Observations :
  • The target compound’s alkyne group positions it as a candidate for click chemistry , a key strategy in drug discovery and bioconjugation .
  • Carbamates with cyclic amines (e.g., piperidine or pyrrolidine in ) are prevalent in drug candidates, such as protease inhibitors, due to their conformational rigidity and bioavailability.
  • Aromatic heterocycles (e.g., pyrazole in ) enhance binding to biological targets, as seen in covalent inhibitors of viral proteases.

Physicochemical Properties and Crystallography

  • highlights graph-set analysis for hydrogen-bond networks, which could predict its crystal packing behavior.
  • Software Tools: Programs like Mercury () enable visualization of crystal structures, aiding in comparing packing motifs with analogs like tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate (), which has an indole ring contributing to π-π stacking.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves carbamate formation via reaction of tert-butyl carbamate derivatives with activated carbonyl intermediates. For example, di-tert-butyl dicarbonate (Boc₂O) is commonly used under basic conditions (e.g., triethylamine) to protect amines . Optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like over-alkylation. Monitoring via TLC or HPLC is critical to assess intermediate stability .

Q. Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms backbone structure and substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, ¹H NMR can distinguish between methyl and tert-butyl groups via δ 1.4–1.5 ppm . Discrepancies in carbonyl or alkyne signals (e.g., IR stretching at ~2200 cm⁻¹ for C≡C) should be cross-validated with 2D NMR (COSY, HSQC) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to strong acids/bases and oxidizing agents. Storage at −20°C under inert atmosphere (argon/nitrogen) in amber vials prevents degradation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can assess hydrolytic susceptibility of the carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data between HPLC and NMR analyses?

  • Methodological Answer : Discrepancies often arise from co-eluting impurities in HPLC or solvent artifacts in NMR. Use orthogonal methods:

  • HPLC : Optimize gradients (e.g., 5–95% acetonitrile in water with 0.1% TFA) and compare retention times with standards .
  • NMR : Employ deuterated solvents (CDCl₃ or DMSO-d₆) and suppress water/O₂ peaks. Quantify impurities via integration of minor peaks against the tert-butyl signal .
  • LC-MS : Confirm molecular ions to distinguish isobaric impurities .

Q. What strategies are effective for minimizing side reactions during functionalization of the alkyne group?

  • Methodological Answer : The 2-oxobut-3-yn-1-yl group is prone to undesired cycloadditions or oxidation. Strategies include:

  • Protection : Temporarily mask the alkyne with trimethylsilyl groups.
  • Catalytic Control : Use Cu(I) or Pd(0) catalysts for selective Sonogashira couplings .
  • Low-Temperature Reactions : Conduct reactions at −78°C to suppress polymerization .

Q. How should researchers address conflicting safety data regarding toxicity and handling protocols?

  • Methodological Answer : Reconcile discrepancies by:

  • Literature Review : Cross-reference SDS from multiple vendors (e.g., Thermo Scientific vs. AK Scientific) .
  • In Silico Tools : Predict toxicity via QSAR models (e.g., EPA EPI Suite) for acute oral toxicity or skin sensitization .
  • Empirical Testing : Perform Ames tests for mutagenicity or zebrafish embryo assays for acute toxicity .

Key Considerations for Experimental Design

  • Reaction Scale-Up : Transitioning from mg to gram-scale requires solvent swap to toluene or ethyl acetate for easier extraction .
  • Waste Disposal : Neutralize carbamate-containing waste with 10% NaOH before disposal to prevent environmental release .

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